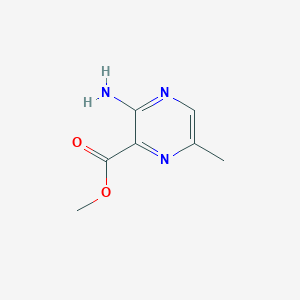

Methyl 3-amino-6-methylpyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-6-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKIJMHDBGWTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730399 | |

| Record name | Methyl 3-amino-6-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4896-36-0, 2032-84-0 | |

| Record name | Methyl 3-amino-6-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-6-methylpyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-amino-6-methylpyrazine-2-carboxylate" CAS number 2032-84-0

An In-Depth Technical Guide to Methyl 3-amino-6-methylpyrazine-2-carboxylate (CAS 2032-84-0): A Key Intermediate in Modern Drug Discovery

Executive Summary

This compound, identified by CAS number 2032-84-0, is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. As a substituted pyrazine, it belongs to a class of aromatic heterocycles renowned for their presence in a wide array of biologically active molecules.[1] The unique arrangement of an amino group, a methyl ester, and a methyl group on the pyrazine core provides a versatile scaffold with multiple reactive sites. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and profound applications, particularly its role as a foundational building block in the development of targeted therapeutics such as kinase inhibitors. For researchers and drug development professionals, this molecule represents a critical starting point for creating novel and complex pharmaceutical agents.

Physicochemical and Spectroscopic Profile

The precise characterization of a molecule is fundamental to its application in research and development. The structural and electronic properties of this compound have been well-documented through various analytical techniques.

Core Chemical Properties

A summary of the key physicochemical properties is provided below, establishing the molecular identity of this compound.

| Property | Value | Source(s) |

| CAS Number | 2032-84-0 | [2][3][4] |

| Molecular Formula | C₇H₉N₃O₂ | [2][5] |

| Molecular Weight | 167.17 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-6-methyl-pyrazine-2-carboxylic acid methyl ester | [4] |

| Appearance | Typically a solid powder | [4] |

| Storage | Room temperature, in a dry, dark, and sealed container | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structural integrity of the molecule. Detailed studies employing Fourier-transform infrared (FTIR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy have been conducted.[6][7]

-

Infrared and Raman Spectroscopy: Vibrational spectroscopy studies have successfully identified the characteristic functional groups. For instance, C-H stretching vibrations of the heteroaromatic structure are observed in the 3000–3100 cm⁻¹ region.[6] The distinct peaks corresponding to the amino (N-H), carbonyl (C=O), and methyl (C-H) groups are readily assigned by comparing experimental spectra with values calculated using density functional theory (DFT), confirming the molecular structure.[6][7]

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy provides unambiguous evidence of the molecular skeleton. The chemical shifts for the protons and carbon atoms have been calculated using the gauge-independent atomic orbital (GIAO) method and show good agreement with experimental data.[7] This analysis confirms the substitution pattern on the pyrazine ring.

-

UV-Visible Spectroscopy: Electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, have been investigated using UV-Visible spectroscopy and time-dependent DFT (TD-DFT).[7] These studies indicate that charge transfer occurs within the molecule, a property that can be significant for its biological interactions.[7]

Synthesis and Chemical Reactivity

The utility of this compound as a building block is predicated on its accessible synthesis and predictable reactivity.

Established Synthetic Route

The compound is typically prepared via esterification of its corresponding carboxylic acid. Patent literature outlines a robust, multi-step synthesis beginning with the sodium salt of 3-amino-6-methylpyrazine-carboxylic acid.[8]

This process involves reacting the sodium salt with an alkylating agent like dimethyl sulfate in a suitable solvent such as methanol.[8] The resulting methyl ester can then be isolated and purified.

Key Reaction Sites and Reactivity

The molecule's functionality stems from three primary reactive zones: the nucleophilic amino group, the electrophilic ester carbonyl, and the pyrazine ring itself, which can undergo electrophilic substitution.

-

Acylation of the Amino Group: The 3-amino group is a potent nucleophile, readily reacting with acyl chlorides or isocyanates.[9][10] This reaction is fundamental for extending the molecular scaffold, a common strategy in drug design to modulate binding affinity and pharmacokinetic properties.[11]

-

Transformation of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides through ammonolysis or reaction with primary/secondary amines.[9][12] This allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

-

Substitution on the Pyrazine Ring: The pyrazine ring can undergo electrophilic substitution reactions, such as chlorination with reagents like sulfuryl chloride, to introduce halogens that can serve as handles for further cross-coupling reactions.[8]

The Role of the Aminopyrazine Scaffold in Medicinal Chemistry

The pyrazine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and engage in various non-covalent interactions with biological targets, making it a frequent component of clinically successful drugs.[1][13]

Case Study: Development of FGFR Inhibitors

A compelling application of this scaffold is in the design of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is a known driver in various cancers.[11][14]

Researchers have successfully used the 3-aminopyrazine-2-carboxylate core as a starting point for novel FGFR inhibitors.[11][14] By synthesizing a library of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives, they identified compounds that potently inhibit FGFR kinases at the submicromolar level.[14] These compounds function by blocking the activation of FGFR and its downstream signaling pathways, such as the MAPK and AKT pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities.[11]

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.

Protocol: Synthesis of this compound[8]

This protocol is a generalized procedure based on patent literature.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the sodium salt of 3-amino-6-methylpyrazine-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of salt).

-

Reagent Addition: Cool the suspension in an ice bath. Add dimethyl sulfate (1.1 eq) dropwise to the stirred suspension over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter off any remaining solid. Evaporate the filtrate to dryness under reduced pressure.

-

Purification: Re-suspend the crude residue in a saturated sodium bicarbonate solution and stir for 30 minutes to neutralize any remaining acid. Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield the title compound.

Protocol: Acylation of the 3-Amino Group to Form an Amide Derivative[9]

This protocol outlines a general method for creating amide derivatives for SAR studies.

-

Setup: Disperse this compound (1.0 eq) in anhydrous dichloromethane (DCM, 15-20 mL per gram) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add anhydrous pyridine (1.5 eq) to the suspension and stir for 5 minutes.

-

Acylating Agent Addition: Add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by TLC.

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure acylated product.

Safety, Handling, and Storage

Proper handling is essential when working with this and related chemical compounds.

-

Hazard Identification: While a specific, comprehensive safety data sheet for CAS 2032-84-0 is not universally available, related aminopyrazine derivatives are classified with hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[15] It is prudent to handle this compound with similar precautions.

-

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Avoid inhalation of dust or vapors.[18]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[16]

-

-

Storage and Stability: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature to prevent degradation.[2]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of medicinal chemists. Its straightforward synthesis, predictable reactivity, and residence within the privileged pyrazine family make it an exceptionally valuable starting material. The successful development of potent FGFR inhibitors from this scaffold underscores its potential for creating next-generation targeted therapies.[14] Future research will likely continue to exploit this building block to synthesize novel compounds targeting a wide range of enzymes and receptors, further solidifying the importance of the aminopyrazine core in the ongoing quest for new and effective medicines.

References

- BLD Pharm. (n.d.). 2032-84-0 | this compound.

- Sigma-Aldrich. (2025). Safety Data Sheet - 2-Methylpyrazine.

- Arctom Scientific. (n.d.). CAS NO. 2032-84-0 | this compound.

- abcr Gute Chemie. (n.d.). AB457694 | CAS 2032-84-0.

- MolCore. (n.d.). 2032-84-0 | this compound.

- PubChem. (n.d.). Methyl 3-aminopyrazinecarboxylate.

- PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate.

- PubChem. (n.d.). Methyl 3-amino-6-chloropyrazine-2-carboxylate.

- ChemicalBook. (n.d.). 3-Amino-6-methyl-pyrazine-2-carboxylic acid methyl ester.

- AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.

- Fisher Scientific. (2025). Safety Data Sheet - Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate.

- Fisher Scientific. (2024). Safety Data Sheet - Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

- Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2019-2031.

- Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health.

- Chem-Impex. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.

- Prabavathi, N., & Nilufer, A. (n.d.). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology.

- Smolecule. (n.d.). Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

- Crone, E. J., & Jacobsen, E. N. (1966). Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Google Patents (DE1238478B).

- Prabavathi, N., & Nilufer, A. (2015). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology.

- PubChem. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

- Zitko, J., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(1), 1-18.

- Li, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7561.

- Sigma-Aldrich. (n.d.). Methyl 3-amino-2-pyrazinecarboxylate.

- BenchChem. (2025). Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Building Block in Organic Synthesis.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2032-84-0|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 3-Amino-6-methyl-pyrazine-2-carboxylic acid methyl ester | 2032-84-0 [chemicalbook.com]

- 5. molcore.com [molcore.com]

- 6. nanoient.org [nanoient.org]

- 7. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]

- 8. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-氨基吡嗪-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. smolecule.com [smolecule.com]

- 13. benchchem.com [benchchem.com]

- 14. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methyl 3-amino-6-chloropyrazine-2-carboxylate | C6H6ClN3O2 | CID 824637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

"Methyl 3-amino-6-methylpyrazine-2-carboxylate" chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 3-amino-6-methylpyrazine-2-carboxylate

Introduction: Unveiling a Core Heterocyclic Scaffold

In the landscape of modern drug discovery and materials science, the pyrazine core stands out as a privileged scaffold. Its unique electronic properties and ability to engage in specific biological interactions have made it a cornerstone for the development of novel therapeutic agents and functional materials. Within this important class of heterocyles, This compound emerges as a particularly valuable building block. The strategic placement of an amino group, a methyl ester, and a methyl group on the pyrazine ring provides a trifecta of reactive handles and modulating substituents. This arrangement allows for precise, multi-directional derivatization, making it an ideal starting point for constructing complex molecular architectures.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Molecular Identity and Physicochemical Characteristics

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and research.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2032-84-0[1] |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| InChI Key | FQYNKPHAGOMBJZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(C=N1)N)C(=O)OC |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from closely related analogs and predictive models.

| Property | Value / Observation |

| Appearance | Expected to be a crystalline solid, ranging from white to yellow or orange, similar to related pyrazines.[2] |

| Melting Point | 176-178.5 °C (as cited in a patent for its synthesis).[3] |

| Boiling Point | ~300.9±35.0 °C (Predicted) |

| Solubility | Expected to be soluble in methanol, chloroform, and ethyl acetate.[4] |

| Storage | Store in a cool, dry place, sealed from moisture and light.[4] |

Synthesis and Purification

The primary route to obtaining this compound is through the esterification of its corresponding carboxylic acid precursor, 3-amino-6-methylpyrazine-2-carboxylic acid. The Fischer esterification is a robust and widely adopted method for this transformation.

Synthetic Workflow: Fischer Esterification

The logic behind this choice of reaction is its straightforwardness and use of common, inexpensive reagents. By reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (typically sulfuric acid), the equilibrium is driven towards the formation of the methyl ester product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar pyrazine carboxylates.[5]

-

Reaction Setup: Suspend 3-amino-6-methylpyrazine-2-carboxylic acid (1 equivalent) in methanol (approx. 10-15 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.2 equivalents). The causality here is critical: the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, pour the mixture into cold water. A precipitate may form. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is neutral (~7). This step neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, making the desired ester product the primary insoluble organic component.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or methanol to yield the final product. Dry the purified solid under vacuum.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the target molecule. The following data are based on well-established principles and comparative analysis with structurally similar compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (s, 1H): This singlet corresponds to the lone aromatic proton on the pyrazine ring (H5). Its downfield shift is due to the deshielding effects of the electronegative nitrogen atoms.

-

δ ~5.0-5.5 ppm (s, 2H): A broad singlet characteristic of the amino (-NH₂) protons. The exact shift can vary with concentration and solvent.

-

δ ~3.9 ppm (s, 3H): A sharp singlet for the methyl ester (-OCH₃) protons.

-

δ ~2.5 ppm (s, 3H): A singlet corresponding to the methyl group (-CH₃) protons attached to the pyrazine ring at C6.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165-168 ppm: Carbonyl carbon of the ester (C=O).

-

δ ~150-155 ppm: Ring carbon attached to the amino group (C3).

-

δ ~145-150 ppm: Ring carbon attached to the methyl group (C6).

-

δ ~135-140 ppm: Aromatic CH carbon (C5).

-

δ ~130-135 ppm: Ring carbon attached to the ester (C2).

-

δ ~52-53 ppm: Methyl ester carbon (-OCH₃).

-

δ ~20-22 ppm: Ring-attached methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present.

-

3450-3300 cm⁻¹: Two distinct sharp bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine group.

-

3100-3000 cm⁻¹: C-H stretching from the aromatic ring and methyl groups.

-

~1720 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester.

-

1620-1580 cm⁻¹: C=N and C=C stretching vibrations within the pyrazine ring.

-

~1250 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 167.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which allows it to serve as a scaffold for building diverse and complex molecules. Its functional groups can be addressed selectively to achieve desired transformations.

Key Reaction Pathways

The molecule offers three primary sites for chemical modification: the amino group, the ester, and the pyrazine ring itself. This multi-functionality is a key asset in combinatorial chemistry and library synthesis.

Sources

- 1. 2032-84-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS#: 6966-01-4 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. nanoient.org [nanoient.org]

- 7. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]

An In-Depth Technical Guide to Methyl 3-amino-6-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-6-methylpyrazine-2-carboxylate is a heterocyclic compound belonging to the pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] These activities include roles as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents. The unique structural features of the pyrazine ring system allow for a wide range of chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, a key building block in the synthesis of more complex bioactive molecules.

Molecular Profile

A clear understanding of the fundamental physicochemical properties of a compound is essential for its application in research and development. The key molecular identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | |

| CAS Number | 2032-84-0 | |

| IUPAC Name | This compound |

Synthesis and Mechanism

The synthesis of this compound can be achieved through a multi-step process, beginning with the hydrolysis of a carboxamide precursor followed by esterification. This synthetic strategy provides a reliable method for obtaining the target compound for further use in medicinal chemistry research.

Experimental Protocol: A Two-Step Synthesis

This protocol is based on established methods for the synthesis of pyrazine carboxylates, providing a logical and validated pathway to the target molecule.

Part 1: Hydrolysis of 3-amino-6-methylpyrazine-carboxamide to its Sodium Salt

The initial step involves the conversion of the amide group to a carboxylate salt. This is a critical transformation that prepares the molecule for the subsequent esterification.

-

Materials:

-

3-amino-6-methylpyrazine-carboxamide

-

10% Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

A mixture of 31 g (0.20 mol) of 3-amino-6-methylpyrazine-carboxamide and 320 ml of 10% sodium hydroxide solution is heated on a steam bath for 30 minutes.[2]

-

The mixture is stirred until a clear solution is obtained, indicating the completion of the hydrolysis.[2]

-

The solution is then cooled, which leads to the precipitation of the sodium salt of 3-amino-6-methylpyrazine-carboxylic acid.[2]

-

The precipitated salt is collected by filtration and air-dried.[2]

-

The expected yield of the sodium salt is approximately 25 g.[2]

-

Causality of Experimental Choices: The use of a strong base like sodium hydroxide and heat is essential to drive the hydrolysis of the relatively stable amide bond. Cooling the reaction mixture decreases the solubility of the sodium salt, allowing for its isolation by precipitation.

Part 2: Esterification of Sodium 3-amino-6-methylpyrazine-carboxylate

The second step involves the conversion of the carboxylate salt to the methyl ester. This is a standard esterification reaction that yields the final product.

-

Materials:

-

Sodium salt of 3-amino-6-methylpyrazine-carboxylic acid

-

Dimethyl sulfate

-

Methanol

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

A mixture of 97 g (0.55 mol) of the sodium salt of 3-amino-6-methyl-pyrazine-carboxylic acid, 77 g (0.61 mol) of dimethyl sulfate, and 700 ml of methanol is stirred for several hours at room temperature.[2]

-

Any small amount of remaining solid is removed by filtration.[2]

-

The filtrate is then evaporated to dryness under vacuum.[2]

-

The residue is stirred with 200 ml of saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted reagents.[2]

-

The insoluble product, this compound, is collected by filtration, washed with water, and dried.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent like benzene to yield a product with a melting point of 138.5-140.5 °C.[2]

-

Causality of Experimental Choices: Dimethyl sulfate is a potent methylating agent, making it highly effective for this esterification. The use of methanol as a solvent is appropriate for this reaction. The final wash with sodium bicarbonate solution is a crucial purification step to remove any acidic impurities.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Applications in Drug Development and Research

Pyrazine derivatives are recognized as important pharmacophores in medicinal chemistry.[1] While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active pyrazines suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.

Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of biological activities, including:

-

Antimicrobial Activity: Substituted pyrazine derivatives have demonstrated significant antimicrobial effects.[1]

-

Anticancer Properties: The pyrazine scaffold is present in several compounds with demonstrated anticancer activity.[1]

-

FGFR Inhibitors: Recent studies have explored 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4]

This compound serves as a valuable building block for creating libraries of pyrazine-based compounds for screening against various biological targets. Its functional groups, the amino group and the methyl ester, provide reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships.

Spectroscopic Data (Predicted and Analogous Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester and the methyl group on the pyrazine ring, likely in the range of 3.8-4.0 ppm and 2.3-2.6 ppm, respectively. The amino group protons would appear as a broad singlet, and the aromatic proton on the pyrazine ring would be observed in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of the related compound, methyl-3-amino-2-pyrazine carboxylate, shows characteristic C-H stretching vibrations in the region of 3000–3100 cm⁻¹.[5] It is expected that this compound would exhibit similar characteristic peaks, including:

-

N-H stretching vibrations from the amino group.

-

C=O stretching from the ester group.

-

C-N and C-C stretching vibrations within the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (167.17 g/mol ).

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step process, is achievable through established chemical reactions. Further research into the biological activities of derivatives of this compound could lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding of this important molecule for researchers and scientists working in the field of drug development.

References

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanoient.org [nanoient.org]

- 6. rjpbcs.com [rjpbcs.com]

"Methyl 3-amino-6-methylpyrazine-2-carboxylate" IUPAC name and synonyms

An In-depth Technical Guide to Methyl 3-amino-6-methylpyrazine-2-carboxylate

Introduction

This compound is a substituted N-heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are six-membered rings containing two nitrogen atoms at positions 1 and 4. These structures are of significant interest as they form the core scaffold of numerous natural products, flavor compounds, and, most importantly, pharmacologically active molecules.[1][2] The specific arrangement of an amino group, a methyl ester, and a methyl group on the pyrazine ring makes this compound a highly versatile and valuable building block in synthetic chemistry. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a key intermediate for the development of targeted therapeutics, particularly in oncology.[2][3] This guide provides a comprehensive technical overview of its nomenclature, properties, synthesis, applications, and handling for researchers and drug development professionals.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is foundational for all scientific work. The nomenclature and standard identifiers for this compound are detailed below.

-

IUPAC Name: The systematically generated and internationally recognized name for this compound is This compound .[4]

-

Synonyms: While the IUPAC name is standard, several synonyms may be encountered in literature and chemical catalogs:

-

3-Amino-6-methylpyrazine-2-carboxylic acid methyl ester

-

Methyl 3-amino-6-methyl-2-pyrazinecarboxylate

-

-

Key Identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | [4] |

| Molecular Weight | 167.17 g/mol | [4] |

| PubChem CID | 58840780 | [4] |

| InChIKey | VFKIJMHDBGWTIH-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=CN=C(C(=N1)C(=O)OC)N | [4] |

| CAS Number | Not explicitly assigned in major databases |

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of a compound is critical for its synthesis, purification, and characterization.

Physicochemical Properties

The properties listed are based on computational predictions and data from structurally analogous compounds, such as halogenated and non-methylated derivatives.[5][6][7][8]

| Property | Value / Description | Notes |

| Appearance | Expected to be a light yellow to brown crystalline powder. | Based on analogs like Methyl 3-amino-6-bromopyrazine-2-carboxylate.[7] |

| Melting Point | 170 - 178 °C (Predicted Range) | Based on analogs like 3-Aminopyrazine-2-carboxylic Acid Methyl Ester (170-173 °C) and the 6-bromo derivative (172-176 °C).[7][9] |

| Solubility | Soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General solubility for this class of compounds. |

| XlogP (Predicted) | 0.6 | A measure of lipophilicity, indicating moderate polarity.[4] |

Spectroscopic Characterization

While specific experimental spectra for the title compound are not widely published, a detailed analysis can be extrapolated from studies on the closely related methyl-3-amino-2-pyrazine carboxylate (MAPC) .[1][10] Researchers should expect similar characteristic signals, with key differences arising from the C6-methyl group.

-

¹H NMR (Proton NMR):

-

Aromatic Proton: A singlet peak is expected for the proton at the C5 position of the pyrazine ring.

-

Amine Protons (-NH₂): A broad singlet, typically in the downfield region, which may exchange with D₂O.

-

Methyl Ester Protons (-OCH₃): A sharp singlet, usually around 3.8-4.0 ppm.

-

C6-Methyl Protons (-CH₃): A sharp singlet, typically in the 2.3-2.6 ppm range.

-

-

¹³C NMR (Carbon NMR):

-

Distinct signals for the two quaternary carbons of the pyrazine ring (C2, C3, C6) and the single CH carbon (C5).

-

A signal for the carbonyl carbon of the ester group (~165-170 ppm).

-

Signals for the methyl ester carbon (~52 ppm) and the C6-methyl carbon (~20 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=N and C=C Stretching: Multiple bands in the 1500-1620 cm⁻¹ region corresponding to the aromatic pyrazine ring.

-

C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.[1]

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 167.

-

Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

-

Synthesis and Reaction Chemistry

This compound is typically prepared through multi-step synthetic sequences. The core strategy involves the construction of the substituted pyrazine ring.

Proposed Synthetic Workflow

A common and effective method for synthesizing aminopyrazines involves the condensation of an α-amino ketone with an α-amino amide or related precursor. A plausible laboratory-scale synthesis is outlined below. The starting material, 3-amino-6-methyl-pyrazine-carboxylic acid, can be esterified as a final step.

Step 1: Esterification of the Carboxylic Acid Precursor A direct and high-yielding method involves the esterification of the corresponding carboxylic acid. This is often achieved under acidic conditions.[11]

-

Suspend 3-amino-6-methyl-pyrazine-carboxylic acid in an excess of methanol.

-

Cool the mixture in an ice bath and slowly bubble anhydrous hydrogen chloride (HCl) gas through it, or add a catalytic amount of a strong acid like sulfuric acid.

-

Allow the reaction to stir at room temperature or with gentle heating until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by recrystallization or column chromatography.

Caption: Role as a precursor for targeted FGFR cancer therapeutics.

Intermediate for Other Kinase Inhibitors and Antimicrobials

-

MK-2 Inhibitors: The related compound, Methyl 3-amino-6-chloropyrazine-2-carboxylate, is a known reagent used to design inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a target for inflammatory diseases. [12]This highlights the utility of the broader aminopyrazine carboxylate class in kinase inhibitor development.

-

Antimycobacterial Agents: By mimicking parts of the adenosine structure, derivatives of 3-aminopyrazine-2-carboxamide have been synthesized and investigated as potential inhibitors of bacterial prolyl-tRNA synthetase, a target for developing new antimycobacterial drugs. [13]

Agrochemical and Material Science Applications

Beyond pharmaceuticals, substituted pyrazines are utilized in agricultural and material sciences. They serve as intermediates in the synthesis of novel pesticides and herbicides for crop protection. [7][14]In material science, their ability to form stable complexes with metal ions and their inherent electronic properties make them candidates for creating advanced polymers and materials with specific optical or catalytic functions. [7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, safety protocols can be established based on data for structurally similar compounds like Methyl 3-amino-6-bromopyrazine-2-carboxylate and Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. [15][16]

-

Hazard Classification: Analogous compounds are often classified as skin sensitizers and may cause skin and eye irritation. [5][6]* GHS Pictograms (Anticipated): GHS07 (Exclamation Mark).

-

Precautionary Statements:

-

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid generating dust.

-

Keep away from strong oxidizing agents.

-

Store in a tightly closed container in a dry, cool place.

-

-

Personal Protective Equipment (PPE):

-

Standard laboratory nitrile gloves.

-

Chemical safety goggles.

-

Laboratory coat.

-

Conclusion

This compound is a synthetically valuable heterocyclic compound with a well-defined role as a versatile intermediate. Its structural features—a reactive amine, an ester handle for modification, and a tunable aromatic core—make it an essential building block for drug discovery, particularly in the rational design of kinase inhibitors for cancer therapy. Its applications also extend to agrochemicals and material science, underscoring its broad utility. Proper understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in scientific research and development.

References

-

PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-aminopyrazinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

AZA Chemicals. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Prabavathi, N., et al. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(3), 1-11.

-

PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from [Link]

-

NIST. (n.d.). Methylpyrazine-2-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (1967). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

-

Journal of Environmental Nanotechnology. (2014). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Retrieved from [Link]

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2019–2031. Retrieved from [Link]

-

Kauer, M., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 27(18), 5853. Retrieved from [Link]

-

PubMed. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Library of Medicine. Retrieved from [Link]

-

NIST. (n.d.). Methylpyrazine-2-carboxylate Data. NIST Chemistry WebBook. Retrieved from [Link]

-

Jennychem. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

Lee, S., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14611. Retrieved from [Link]

Sources

- 1. nanoient.org [nanoient.org]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-amino-6-chloropyrazine-2-carboxylate | C6H6ClN3O2 | CID 824637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 3-Aminopyrazine-2-carboxylate | 16298-03-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]

- 11. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. Methyl 3-amino-6-chloropyrazine-2-carboxylate | 1458-03-3 [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. FCKeditor - Resources Browser [midyear.aza.org]

- 15. fishersci.com [fishersci.com]

- 16. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

"Methyl 3-amino-6-methylpyrazine-2-carboxylate" spectral data (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectral data for Methyl 3-amino-6-methylpyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality spectral data from its close structural analog, Methyl 3-aminopyrazine-2-carboxylate, to provide a detailed interpretation and predictive analysis. This approach, rooted in established principles of spectroscopic interpretation, offers valuable insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrazine derivative with the molecular formula C₇H₉N₃O₂ and a monoisotopic mass of 167.06947 Da.[1] The strategic placement of an amino group, a methyl ester, and a methyl group on the pyrazine ring gives rise to a unique electronic and structural profile, which is reflected in its spectroscopic signatures. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive understanding of its molecular architecture.

Molecular Structure of this compound

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocols

The following are general protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically process the data and display the spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., ESI).

-

Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in the desired mass range.

-

Processing: The data system will display the mass spectrum, showing the m/z values of the detected ions.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the spectral data for this compound. By leveraging the detailed experimental data of its close analog, Methyl 3-aminopyrazine-2-carboxylate, we have provided a robust interpretation of the expected NMR, IR, and MS spectra. This information is crucial for the unambiguous identification and characterization of this important molecule in research and development settings.

References

Sources

Introduction: The Significance of Pyrazine Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 3-amino-6-methylpyrazine-2-carboxylate

Pyrazine and its derivatives are fundamental heterocyclic scaffolds that feature prominently in medicinal chemistry and materials science.[1] Their unique electronic properties and capacity for diverse intermolecular interactions make them privileged structures in the design of novel therapeutic agents.[2] this compound, the subject of this guide, is a member of this important class of compounds. Understanding its three-dimensional structure at an atomic level is not merely an academic exercise; it is a critical prerequisite for rational drug design. Crystal structure analysis provides invaluable insights into the solid-state properties of an active pharmaceutical ingredient (API), including polymorphism, stability, and solubility—factors that profoundly influence bioavailability and manufacturability.

This guide provides a comprehensive, field-proven framework for the synthesis, crystallisation, and definitive structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind critical experimental choices.

Part 1: Synthesis and Preliminary Characterization

Before a crystal structure can be analysed, the compound must be synthesised in high purity and its identity confirmed.

Synthesis Pathway

The synthesis of the title compound can be achieved through established methods of heterocyclic chemistry. A common route involves the esterification of the parent carboxylic acid, 3-amino-6-methylpyrazine-2-carboxylic acid.

Experimental Protocol: Esterification

-

Reaction Setup: To a solution of 3-amino-6-methylpyrazine-2-carboxylic acid (1 equivalent) in methanol (acting as both solvent and reagent), slowly add thionyl chloride (SOCl₂) (1.2 equivalents) at 0 °C. The use of thionyl chloride is a classic and highly efficient method for converting carboxylic acids to methyl esters via an acyl chloride intermediate.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial to quench any remaining acid and facilitate the extraction of the organic product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The choice of ethyl acetate provides a good balance of polarity for extracting the product while minimizing the dissolution of inorganic salts.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel to yield this compound as a crystalline solid.

Spectroscopic Confirmation

Prior to crystallisation attempts, the molecular structure of the purified compound must be unequivocally confirmed. Spectroscopic analysis provides this validation. Based on studies of the closely related compound, methyl-3-amino-2-pyrazine carboxylate (MAPC), the following spectral characteristics are expected.[1][3]

-

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic C–H stretching vibrations of the aromatic ring in the 3000–3100 cm⁻¹ region.[1] Key vibrational bands for the amino (-NH₂) and ester (C=O) groups will also be prominent, confirming the presence of these crucial functional groups.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides a detailed map of the carbon and hydrogen environments. The chemical shifts, calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the substitution pattern on the pyrazine ring.[1][3]

Part 2: Single Crystal Growth and X-ray Diffraction Analysis

The core of the structural analysis lies in obtaining a high-quality single crystal and subjecting it to X-ray diffraction.

Crystal Growth Methodology

The growth of a single crystal suitable for diffraction—typically 0.1-0.3 mm in size with well-defined faces and no visible defects—is often the most challenging step. For organic molecules like the title compound, slow evaporation is a reliable and accessible technique.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent system, such as an ethanol/water or acetone/hexane mixture. The ideal solvent is one in which the compound is moderately soluble, and the solvent itself is volatile.

-

Environment Control: Place the solution in a clean vial, covered with a cap containing a few pinholes. This controlled environment prevents rapid evaporation and the formation of polycrystalline powder.

-

Incubation: Store the vial in a vibration-free location at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, initiating crystal nucleation and growth. The slow process is critical for allowing molecules to deposit onto the growing crystal lattice in an ordered fashion.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal is obtained, the SC-XRD experiment proceeds according to a well-defined workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Methodology Details:

-

Data Collection: A selected crystal is mounted on a goniometer head and placed on a diffractometer, such as a Bruker SMART CCD area-detector. The crystal is cooled (e.g., to 298 K) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: Programs like SHELXTL are used to solve and refine the structure.[4] The initial step solves the "phase problem" to generate an initial electron density map. The refinement process then iteratively adjusts atomic positions, bond lengths, angles, and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data, monitored by the R-factor.

Part 3: Decoding the Crystal Structure

The final output of the SC-XRD analysis is a crystallographic information file (CIF) containing the precise coordinates of every atom in the unit cell. This data allows for a detailed examination of the molecule's geometry and its interactions within the crystal lattice. While a specific CIF for the title compound is not publicly available, we can project the expected structural features based on the published crystal structure of the highly analogous Methyl pyrazine-2-carboxylate .[4]

Crystallographic Data Summary

The crystallographic data provides a fingerprint of the crystal lattice. The data presented below for Methyl pyrazine-2-carboxylate is representative of what would be expected for the title compound.[4]

| Parameter | Value (for Methyl pyrazine-2-carboxylate[4]) |

| Chemical Formula | C₆H₆N₂O₂ |

| Formula Weight | 138.13 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 3.865 (2) |

| b (Å) | 6.690 (4) |

| c (Å) | 24.92 (2) |

| V (ų) | 644.4 (7) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation (Å) | Mo Kα (0.71073) |

| Final R indices [I > 2σ(I)] | R1 = 0.066, wR2 = 0.153 |

Molecular Geometry and Intermolecular Interactions

The pyrazine ring, along with its substituents, is expected to be nearly planar, a feature that facilitates efficient π-stacking interactions.[4] However, the most defining characteristic of the crystal packing is the network of intermolecular interactions, which dictates the supramolecular architecture. In pyrazine-based systems, hydrogen bonds and other weak interactions are paramount.[2][5]

For this compound, the primary interactions governing the crystal packing are predicted to be:

-

N-H···N Hydrogen Bonds: The amino group (-NH₂) acts as a hydrogen bond donor, while the pyrazine ring nitrogen can act as an acceptor. This interaction is a common and robust synthon in nitrogen-rich heterocyclic structures.

-

N-H···O Hydrogen Bonds: The amino group can also donate a hydrogen bond to the carbonyl oxygen of the methyl ester group of a neighboring molecule. This interaction effectively links molecules into chains or sheets.

-

Weak C-H···O/N Interactions: Aromatic C-H groups can also participate in weaker hydrogen bonds with oxygen or nitrogen acceptors, further stabilizing the three-dimensional network.[4]

These interactions combine to form a stable, three-dimensional supramolecular assembly.

Caption: Key intermolecular hydrogen bonding synthons.

Conclusion: From Structure to Application

The comprehensive crystal structure analysis of this compound provides a definitive blueprint of its solid-state architecture. The elucidation of its molecular geometry and the intricate network of intermolecular hydrogen bonds are fundamental to understanding its physicochemical properties. This knowledge empowers drug development professionals to predict and control factors like crystal habit, dissolution rate, and stability, which are critical for transforming a promising molecule into a viable pharmaceutical product. The methodologies and analytical reasoning presented in this guide offer a robust framework for the structural characterisation of this and other vital heterocyclic compounds.

References

- 1. nanoient.org [nanoient.org]

- 2. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]

- 4. Methyl pyrazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Methyl 3-amino-6-methylpyrazine-2-carboxylate

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 3-amino-6-methylpyrazine-2-carboxylate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the practical implications of this critical physicochemical property.

Introduction: The Significance of Solubility for this compound

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in many biologically active compounds and functional materials.[1] Understanding and quantifying the solubility of this specific molecule is paramount for its effective utilization in various applications, from drug formulation to the synthesis of novel materials. Solubility dictates a compound's bioavailability, impacts purification strategies, and is a critical parameter in designing robust and reproducible synthetic protocols.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept, where solutes dissolve best in solvents with similar polarity and intermolecular forces.

Molecular Structure and Polarity

This compound possesses a combination of polar and non-polar functional groups that influence its solubility profile:

-

Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electronegative, creating a polar heterocyclic core capable of hydrogen bonding.[1]

-

Amino Group (-NH2): This group is a strong hydrogen bond donor and acceptor, significantly contributing to its potential solubility in protic solvents.

-

Ester Group (-COOCH3): The carbonyl oxygen can act as a hydrogen bond acceptor.

-

Methyl Group (-CH3): This aliphatic group contributes to the non-polar character of the molecule.

The interplay of these groups suggests that this compound will exhibit favorable solubility in polar protic and aprotic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.[5]

-

δp (Polar): Energy from dipolar intermolecular forces.[5]

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[5]

A solute is predicted to be soluble in a solvent when their HSP values are similar. While the specific HSP values for this compound are not published, values for related pyrazine derivatives can provide a useful estimation. For example, 2-Methoxy-3-isopropylpyrazine has HSP values of δD: 17.50, δP: 7.97, and δH: 5.19.[7]

Qualitative Solubility Assessment

Based on available literature for related compounds and general principles of pyrazine chemistry, a qualitative assessment of solubility in common laboratory solvents can be proposed. This serves as a starting point for selecting appropriate solvents for quantitative analysis.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The presence of hydrogen bonding groups is offset by the aromatic ring and methyl group. Related aminopyrazine carboxylic acids are moderately water-soluble.[8] |

| Methanol | Soluble | The amino and ester groups can interact favorably with the hydroxyl group of methanol. Aminopyrazine is reported to be soluble in methanol.[3] | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. 5-hydroxypyrazine-2-carboxamide is soluble in ethanol.[9] | |

| Polar Aprotic | DMSO | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it a good candidate for dissolving many organic compounds.[4][8] |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. | |

| Acetone | Moderately Soluble | A polar aprotic solvent with a significant dipole moment. | |

| Non-Polar | Hexane | Insoluble | The significant difference in polarity makes dissolution unlikely. |

| Toluene | Sparingly Soluble | The aromatic ring of toluene may have some favorable interaction with the pyrazine ring. | |

| Intermediate | Ethyl Acetate | Soluble | Often used for extraction, indicating good solubility.[4] |

| Dichloromethane | Moderately Soluble | A common solvent for organic reactions and purifications. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted isothermal shake-flask method for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical applications).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Molecular Interactions and Solubility: A Visual Representation

The following diagram illustrates the key molecular interactions that govern the dissolution of this compound in a polar protic solvent like methanol.

Caption: Key Molecular Interactions in Solution.

Practical Implications in Research and Development

A thorough understanding of the solubility of this compound is crucial for:

-

Drug Discovery and Formulation: Solubility is a key determinant of a drug candidate's oral bioavailability. Poor aqueous solubility can be a major hurdle in drug development. Knowing the solubility in various pharmaceutically acceptable solvents is essential for developing suitable formulations (e.g., solutions, suspensions, or solid dispersions).

-

Process Chemistry and Purification: The choice of solvents for reaction, work-up, and crystallization is dictated by the solubility of the target compound and any impurities. Efficient purification strategies, such as recrystallization, rely on selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Analytical Method Development: The selection of a suitable diluent for analytical techniques like HPLC and spectroscopy depends on the compound's solubility.

Conclusion

References

- EFSA FEEDAP Panel (EFSA Panel on Additives and Products or Substances used in Animal Feed). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(1), e04677.

-

Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameter (HSP) values for selected solvents. Retrieved from [Link]

-

Alchemist-chem. (n.d.). 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety. Retrieved from [Link]

-

DOSS. (n.d.). CAS: 25773-40-4. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Wikipedia. (2023, December 1). Hansen solubility parameter. Retrieved from [Link]

- Google Patents. (n.d.). WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses.

- Jand'ourek, O., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(21), 5039.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. Aminopyrazine | 5049-61-6 [chemicalbook.com]

- 4. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. DOSS [doss.turi.org]

- 8. 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety | Reliable Chinese Manufacturer [pipzine-chem.com]

- 9. chemshuttle.com [chemshuttle.com]

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3-amino-6-methylpyrazine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental determination of the melting and boiling points of Methyl 3-amino-6-methylpyrazine-2-carboxylate. As a novel or sparsely documented compound, establishing these fundamental physical properties is a critical first step in its characterization, influencing everything from purity assessment and reaction monitoring to downstream process development and formulation. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the methodologies are understood, correctly implemented, and yield trustworthy, reproducible data.

Introduction: The Imperative for Empirical Data

This compound belongs to the pyrazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. While data exists for structurally related analogs—such as Methyl 3-amino-6-bromopyrazine-2-carboxylate (melting point 164-177°C) and Methyl 3-amino-2-pyrazinecarboxylate (melting point 169-172°C)—the specific physical constants for the 6-methyl substituted title compound are not robustly established in the public domain.[1][2][3] Therefore, empirical determination is not merely a perfunctory task but a foundational requirement for any rigorous scientific investigation involving this molecule.

The melting point serves as a crucial indicator of a crystalline solid's purity, while the boiling point is a key characteristic of a liquid's volatility.[4][5] These constants are indispensable for:

-

Identity Confirmation: Comparing experimentally determined values with those of a known standard or theoretical predictions.

-

Purity Assessment: A sharp, narrow melting point range is indicative of high purity, whereas impurities typically depress and broaden this range.[5][6]

-

Process Control: Understanding these thermal transitions is vital for designing safe and efficient protocols for synthesis, purification (e.g., distillation, recrystallization), and storage.

This guide will detail the principles and step-by-step protocols for two standard, reliable techniques: the capillary method for melting point determination and the micro-boiling point method, which is ideal for the small sample quantities typically available in a research setting.

Quantitative Data Summary

As the melting and boiling points for this compound must be determined experimentally, the following table is presented as a template for recording empirical data.

| Physical Property | Experimentally Determined Value | Notes |

| Melting Point | e.g., 155-157 °C | Record the temperature range from the onset of melting to complete liquefaction. Note the appearance of the solid and the melt. |

| Boiling Point | e.g., 285 °C @ 760 mmHg | Record the temperature and the atmospheric pressure at which the measurement was taken. Note any signs of decomposition. |

Experimental Protocol: Melting Point Determination

The capillary method remains the most common and accessible technique for accurately determining the melting point of a solid organic compound.[7] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the phase transition from solid to liquid occurs.[7]

Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent will depress the melting point.

-

Grind the crystalline sample into a fine powder using a mortar and pestle or a spatula on a watch glass. This ensures uniform packing and efficient heat transfer.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of solid will be forced into the tube.

-

Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom.

-

-

Measurement in a Melting Point Apparatus:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[7]